molecular formula C14H22BrN B6285708 benzyl(4-bromobutyl)(propan-2-yl)amine CAS No. 1250407-65-8

benzyl(4-bromobutyl)(propan-2-yl)amine

Cat. No.: B6285708
CAS No.: 1250407-65-8
M. Wt: 284.2
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Description

Benzyl(4-bromobutyl)(propan-2-yl)amine is a tertiary amine characterized by a benzyl group, a 4-bromobutyl chain, and an isopropylamine moiety. Its molecular formula is C₁₄H₂₁BrN, with a molecular weight of 283.23 g/mol.

Properties

CAS No.

1250407-65-8

Molecular Formula

C14H22BrN

Molecular Weight

284.2

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of benzyl(4-bromobutyl)(propan-2-yl)amine typically involves the following steps:

    Alkylation Reaction: The starting material, 4-bromobutylamine, is reacted with benzyl chloride in the presence of a base such as sodium hydroxide or potassium carbonate. This reaction proceeds via nucleophilic substitution, where the amine group attacks the benzyl chloride, resulting in the formation of benzyl(4-bromobutyl)amine.

    Reductive Amination: The intermediate benzyl(4-bromobutyl)amine is then subjected to reductive amination with acetone in the presence of a reducing agent like sodium borohydride or lithium aluminum hydride. This step introduces the propan-2-yl group, yielding the final product, this compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are typically carried out in batch reactors with controlled temperature and pressure conditions to ensure high yield and purity of the product.

Types of Reactions:

    Substitution Reactions: this compound can undergo nucleophilic substitution reactions due to the presence of the bromine atom. Common reagents for these reactions include sodium azide, potassium cyanide, and thiourea.

    Oxidation Reactions: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction Reactions: Reduction of this compound can be achieved using hydrogen gas in the presence of a palladium catalyst, resulting in the removal of the bromine atom.

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium azide, potassium cyanide, thiourea; typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation: Potassium permanganate, chromium trioxide; reactions are usually performed in acidic or basic aqueous solutions.

    Reduction: Hydrogen gas with palladium catalyst; reactions are conducted under atmospheric or elevated pressure.

Major Products Formed:

    Substitution: Formation of azides, nitriles, or thiols.

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of the corresponding amine without the bromine atom.

Scientific Research Applications

Benzyl(4-bromobutyl)(propan-2-yl)amine has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Medicinal Chemistry: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Material Science: It is used in the preparation of functionalized materials with specific properties, such as polymers and nanomaterials.

    Biological Studies: The compound is studied for its interactions with biological macromolecules, including proteins and nucleic acids, to understand its mechanism of action and potential therapeutic uses.

Mechanism of Action

The mechanism of action of benzyl(4-bromobutyl)(propan-2-yl)amine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the benzyl group play crucial roles in binding to these targets, leading to modulation of their activity. The propan-2-yl group enhances the compound’s lipophilicity, facilitating its penetration into biological membranes. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Table 1: Key Structural Features and Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Features
Benzyl(4-bromobutyl)(propan-2-yl)amine C₁₄H₂₁BrN 283.23 4-Bromobutyl, benzyl, isopropyl Bromine on aliphatic chain; lipophilic
(4-Bromophenyl)methylamine C₁₀H₁₃BrN 230.13 4-Bromophenylmethyl, isopropyl Aromatic bromine; planar structure
{[4-(Benzyloxy)phenyl]methyl}(propan-2-yl)amine C₁₇H₂₁NO 255.36 Benzyloxybenzyl, isopropyl Ether linkage; enhanced solubility
(4-Phenylphenyl)methylamine C₁₆H₁₉N 225.33 Biphenylmethyl, isopropyl Extended aromatic system; rigid

Brominated Derivatives

  • This compound : The bromine on the aliphatic chain facilitates alkylation or elimination reactions, making it valuable in synthesizing quaternary ammonium salts or alkenes. Its lipophilicity may enhance membrane permeability in pharmaceutical contexts .
  • (4-Bromophenyl)methylamine : The aromatic bromine enables Suzuki-Miyaura coupling for biaryl synthesis. However, steric hindrance from the benzyl group may slow reactivity compared to aliphatic analogs.

Benzyloxy and Biphenyl Derivatives

  • {[4-(Benzyloxy)phenyl]methyl}(propan-2-yl)amine : The ether linkage increases polarity, improving solubility in polar solvents. This compound is used in drug discovery for CNS-targeting molecules.
  • (4-Phenylphenyl)methylamine : The biphenyl group enhances π-π stacking interactions, useful in materials science or as a ligand in catalysis.

Physicochemical Properties

Table 2: Comparative Physicochemical Data

Property This compound (4-Bromophenyl)methylamine {[4-(Benzyloxy)phenyl]methyl}(propan-2-yl)amine
Boiling Point Estimated >250°C (high MW, Br) ~220°C (aromatic Br) ~290°C (polar ether group)
Solubility Low in water; high in DCM/THF Moderate in DCM; low in water Moderate in ethanol; low in hexane
Stability Sensitive to light (Br degradation) Stable under inert atmosphere Stable; resistant to hydrolysis

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